molecular formula C26H27N3O4S2 B2374016 N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-4-[butyl(ethyl)sulfamoyl]benzamide CAS No. 683261-39-4

N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-4-[butyl(ethyl)sulfamoyl]benzamide

Cat. No.: B2374016
CAS No.: 683261-39-4
M. Wt: 509.64
InChI Key: BROYJOTZYYVQTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-4-[butyl(ethyl)sulfamoyl]benzamide is a complex organic compound that features a benzothiazole moiety, a hydroxyphenyl group, and a sulfamoyl benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-4-[butyl(ethyl)sulfamoyl]benzamide typically involves multi-step organic reactions. The process may start with the formation of the benzothiazole ring, followed by the introduction of the hydroxyphenyl group and the sulfamoyl benzamide moiety. Common reagents used in these reactions include thionyl chloride, aniline derivatives, and sulfonyl chlorides. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring consistent quality, and implementing safety measures. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-4-[butyl(ethyl)sulfamoyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The benzothiazole ring can be reduced under specific conditions.

    Substitution: The sulfamoyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions involving strong nucleophiles and appropriate solvents.

Major Products

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of reduced benzothiazole derivatives.

    Substitution: Formation of substituted sulfamoyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.

    Industry: Utilized in the development of advanced materials or as a catalyst in specific reactions.

Mechanism of Action

The mechanism of action of N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-4-[butyl(ethyl)sulfamoyl]benzamide involves its interaction with specific molecular targets. The benzothiazole moiety may interact with enzymes or receptors, while the hydroxyphenyl group can participate in hydrogen bonding or other interactions. The sulfamoyl group may enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-4-(N-methyl-N-ethylsulfamoyl)benzamide
  • N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-4-(N-butyl-N-methylsulfamoyl)benzamide

Uniqueness

N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-4-[butyl(ethyl)sulfamoyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse interactions and reactions, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-4-[butyl(ethyl)sulfamoyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N3O4S2/c1-3-5-16-29(4-2)35(32,33)20-13-10-18(11-14-20)25(31)27-19-12-15-21(23(30)17-19)26-28-22-8-6-7-9-24(22)34-26/h6-15,17,30H,3-5,16H2,1-2H3,(H,27,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BROYJOTZYYVQTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)C3=NC4=CC=CC=C4S3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

509.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.